Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate
Description
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate (IUPAC name: potassium;[4-(benzylcarbamoyl)phenyl]-trifluoroboranuide) is an organotrifluoroborate salt with the molecular formula C₁₄H₁₂BF₃KNO₂ and a molecular weight of 317.16 g/mol . This compound features a benzylamino-carbonyl substituent on the phenyl ring, which enhances its stability and reactivity in cross-coupling reactions. It is widely used in Suzuki-Miyaura couplings and other transition-metal-catalyzed transformations due to its air stability and compatibility with diverse reaction conditions.
Properties
IUPAC Name |
potassium;[4-(benzylcarbamoyl)phenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3NO.K/c16-15(17,18)13-8-6-12(7-9-13)14(20)19-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFKKXMPRJFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of boronic acids or boronate esters as starting materials, which undergo a series of reactions including halogenation, amination, and trifluoroboration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate is a chemical compound with the molecular formula and a molecular weight of 317.16 g/mol . It is used across scientific disciplines, especially in chemistry, biology, and industry.
Scientific Research Applications
This compound is known for its applications in scientific research, especially in organic synthesis and medicinal chemistry.
Chemistry
It serves as a reagent in organic synthesis, especially in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds. The trifluoroborate group enhances its reactivity and solubility in biological systems. The compound's unique structure, featuring a benzylamino and a carbonyl group on a phenyl ring, contributes to its reactivity and applications in various fields, including medicinal chemistry and materials science.
Biology
The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions. Research has indicated that compounds related to it may exhibit antitumor properties, with derivatives showing promising results in inhibiting cancer cell proliferation through disruption of mitotic spindle formation.
In Vitro Studies: Some research studies of note are:
- Cell Lines Tested : Various cancer cell lines, including lung and breast cancer models.
- Mechanism of Action : Inhibition of kinesin spindle protein (Eg5), leading to mitotic arrest and subsequent apoptosis in cancer cells.
Examples of related compounds tested on cancer cell lines:
| Compound | IC50 (nM) | Cell Line Tested |
|---|---|---|
| Compound A | ≤10 | HCT116 (colon cancer) |
| Compound B | ≤100 | MCF7 (breast cancer) |
Industry
The compound is used in the production of advanced materials and specialty chemicals.
Chemical Reactions
This compound undergoes different chemical reactions, such as oxidation, reduction, and substitution.
- Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
- Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
- Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The resulting major products are dependent on specific reaction conditions and reagents. Oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Mechanism of Action
The mechanism of action of Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by coupling with an electrophilic partner .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate
- Molecular Formula: C₁₁H₁₂BF₃KNO₂ .
- Key Differences: The pyrrolidine group (a five-membered amine ring) replaces the benzylamino moiety. This substitution reduces steric hindrance but introduces a cyclic tertiary amine, which may alter electronic properties (e.g., increased electron density) .
- Applications : Used in chlorodeboronation reactions with yields >90% .
Potassium 4-(2-Methoxyethylamine-1-carbonyl)phenyltrifluoroborate
- Molecular Formula: C₁₀H₁₂BF₃KNO₂ .
- Key Differences: The methoxyethyl group introduces an ether linkage, enhancing hydrophilicity compared to the benzylamino variant. This improves solubility in polar solvents but may reduce stability in acidic conditions .
- Reactivity : Demonstrated compatibility in oxidation reactions with Oxone® without affecting nitrile groups .
Potassium [4-(Trifluoromethyl)phenyl]trifluoroborate
- Molecular Formula : C₇H₄BF₆K .
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, making the boron center more electrophilic. This increases reactivity in couplings but may reduce stability in basic conditions .
- Applications : Effective in synthesizing fluorinated biaryl compounds .
Backbone Modifications
Potassium Alkenyltrifluoroborates
- Example : Potassium trans-styryl trifluoroborate (C₈H₇BF₃K).
- Key Differences : Alkenyl backbones enable stereospecific couplings (e.g., trans-styryl derivatives yield trans-products in >80% yield) .
- Applications: Used to synthesize conjugated dienes and cyanostilbenes .
Potassium Bromomethyltrifluoroborate
Functional Group Comparisons
Reaction Performance and Stability
- Suzuki-Miyaura Coupling: The benzylamino derivative achieves moderate yields (42–85%) in couplings with aryl halides, outperforming simpler analogs like potassium phenyl trifluoroborate (35% yield) . Electron-withdrawing groups (e.g., CF₃) require harsher conditions but enable access to fluorinated products .
- Chlorodeboronation: Pyrrolidine and dimethylamino derivatives achieve >90% yields in chlorodeboronation due to enhanced boron-leaving group interactions .
- Oxidation: The benzylamino variant resists nitrile hydrolysis during Oxone®-mediated oxidations, making it suitable for late-stage functionalization .
Biological Activity
Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate (CAS No. 2017555-07-4) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological applications, and case studies.
- Molecular Formula : C14H12BF3KNO
- Molecular Weight : 317.16 g/mol
- Structure :
- The compound features a trifluoroborate group, which enhances its reactivity and solubility in biological systems.
Synthesis
The synthesis of this compound typically involves the Petasis reaction, which is a multicomponent reaction that combines amines, aldehydes, and boronic acids to form β-amino carbonyl compounds. This method has been explored for its efficiency in producing structurally diverse compounds with potential pharmacological activity .
Antitumor Activity
Research has indicated that compounds related to this compound may exhibit antitumor properties. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including disruption of mitotic spindle formation .
In vitro Studies :
- Cell Lines Tested : Various cancer cell lines, including lung and breast cancer models.
- Mechanism of Action : Inhibition of kinesin spindle protein (Eg5), leading to mitotic arrest and subsequent apoptosis in cancer cells.
| Compound | IC50 (nM) | Cell Line Tested |
|---|---|---|
| Compound A | ≤10 | HCT116 (colon cancer) |
| Compound B | ≤100 | MCF7 (breast cancer) |
Antibacterial Activity
In addition to antitumor effects, this compound has been evaluated for antibacterial properties. Compounds with similar structures have demonstrated significant activity against multi-drug-resistant strains of Gram-positive bacteria, suggesting potential applications in treating nosocomial infections .
In vitro Antibacterial Testing :
- Bacterial Strains : Staphylococcus aureus, Enterococcus faecalis.
- Results : Compounds showed effective inhibition at low concentrations.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 0.5 µg/mL | Staphylococcus aureus |
| Compound D | 1.0 µg/mL | Enterococcus faecalis |
Case Study 1: Anticancer Efficacy
In a study involving xenograft models of lung cancer, treatment with this compound demonstrated significant tumor reduction compared to controls. The study highlighted the compound's ability to induce apoptosis via the activation of caspase pathways.
Case Study 2: Antibacterial Properties
A clinical trial assessed the efficacy of a derivative of this compound in patients with antibiotic-resistant infections. Results indicated a marked improvement in infection control without significant adverse effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
